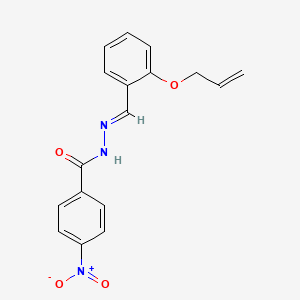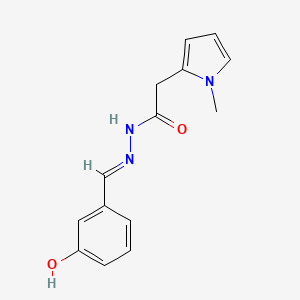![molecular formula C23H22N4S B11979709 5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11979709.png)
5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE is a complex organic compound with the molecular formula C29H26N4S. It is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving purification steps like recrystallization and chromatography .
化学反应分析
Types of Reactions
5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, hydrogen peroxide (H2O2)
Reducing agents: Hydrogen gas (H2) with Pd/C
Solvents: DMF, dichloromethane (DCM)
Catalysts: Pd/C, platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
科学研究应用
5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 4-(4-BENZYL-1-PIPERAZINYL)-5-(1,1’-BIPHENYL)-4-YLTHIENO(2,3-D)PYRIMIDINE
- 4-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-5-(4-METHOXYPHENYL)THIENO(2,3-D)PYRIMIDINE
- 5-METHYL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE HYDROCHLORIDE
Uniqueness
What sets 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its biphenyl and piperazine moieties contribute to its versatility in various applications .
属性
分子式 |
C23H22N4S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
4-(4-methylpiperazin-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H22N4S/c1-26-11-13-27(14-12-26)22-21-20(15-28-23(21)25-16-24-22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
InChI 键 |
MOJNRBHCXKRPHJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B11979633.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979642.png)
![(5Z)-3-Ethyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979647.png)

![Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979674.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11979676.png)
![7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11979679.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11979683.png)
![N'-[(E)-9-Anthrylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11979688.png)
![4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B11979691.png)
![6-Methyl-5-phenyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B11979702.png)

![1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11979706.png)

